2-chloro-5-methoxy-1H-indole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-methoxy-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-6-2-3-9-7(4-6)8(5-13)10(11)12-9/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFZVRVVEWNIDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational Chemistry Studies of 2 Chloro 5 Methoxy 1h Indole 3 Carbaldehyde
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For the derivatives of 2-chloro-5-methoxy-1H-indole-3-carbaldehyde , a QSAR study would be invaluable in designing new molecules with enhanced therapeutic properties.
A hypothetical QSAR study on derivatives of this compound would involve the generation of a dataset of molecules with varying substituents. The biological activity of these compounds would need to be experimentally determined. Subsequently, a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each derivative. Statistical methods, like multiple linear regression or partial least squares, would then be employed to build a mathematical model that predicts the biological activity based on these descriptors.
Table 1: Hypothetical Data for a QSAR Study of this compound Derivatives
| Derivative | R-group | Log(1/IC50) | Electronic Descriptor (e.g., Hammett constant) | Steric Descriptor (e.g., Molar Refractivity) |
| 1 | -H | Data Not Available | Data Not Available | Data Not Available |
| 2 | -CH3 | Data Not Available | Data Not Available | Data Not Available |
| 3 | -F | Data Not Available | Data Not Available | Data Not Available |
| 4 | -Cl | Data Not Available | Data Not Available | Data Not Available |
| 5 | -OCH3 | Data Not Available | Data Not Available | Data Not Available |
This table is for illustrative purposes only, as no experimental or computational data for such derivatives is currently available.
Mechanistic Insights from In Silico Reaction Pathway Analysis
For This compound , such studies could provide crucial insights into its reactivity. For instance, the analysis could explore the nucleophilic substitution at the C2-chloro position, a common reaction for 2-haloindoles. It could also investigate the reactivity of the aldehyde group in condensation reactions. Computational methods like Density Functional Theory (DFT) would be employed to calculate the geometries and energies of reactants, products, and transition states.
Table 2: Potential In Silico Reaction Pathway Analysis for this compound
| Reaction Type | Proposed Reactant | Computational Method | Key Findings (Hypothetical) |
| Nucleophilic Aromatic Substitution | Azide (N3-) | DFT (B3LYP/6-31G) | Activation energy barrier, stability of Meisenheimer-like intermediate |
| Knoevenagel Condensation | Malononitrile | DFT (B3LYP/6-31G) | Stepwise vs. concerted mechanism, role of catalyst |
| Vilsmeier-Haack Reaction (synthesis) | 5-methoxy-1H-indole | DFT (B3LYP/6-31G*) | Mechanism of formylation and chlorination |
This table represents potential research avenues, as no specific in silico reaction pathway analyses for this compound have been published.
Biological Activities and Mechanistic Investigations of 2 Chloro 5 Methoxy 1h Indole 3 Carbaldehyde and Its Derivatives
In Vitro Cellular and Biochemical Assay Development
The evaluation of the biological activity of 2-chloro-5-methoxy-1H-indole-3-carbaldehyde and its derivatives relies on a variety of established in vitro assays. To determine anticancer potential, cell viability and proliferation are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This colorimetric assay measures the metabolic activity of cells, providing an indication of cytotoxicity and growth inhibition. nih.gov
For mechanistic studies into anticancer effects, specific biochemical assays are employed to dissect the pathways of cell death. Caspase activity assays are crucial for determining if a compound induces apoptosis. nih.gov These assays quantify the levels or activity of key executioner caspases, such as caspase-3, and initiator caspases like caspase-8. nih.govresearchgate.net Furthermore, the expression levels of proteins involved in the regulation of apoptosis, such as the pro-apoptotic Bax protein and the anti-apoptotic Bcl-2 protein, are often evaluated using techniques like Western blotting to elucidate the compound's mechanism of action. nih.gov
In the realm of antimicrobial screening, the efficacy of these compounds is typically determined using standardized methods such as the agar (B569324) plate disc diffusion method and tube dilution methods. researchgate.netmdpi.com These techniques are used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov
Antimicrobial Activities (Antibacterial, Antifungal)
Derivatives based on the indole (B1671886) scaffold have demonstrated notable antimicrobial properties. The presence of chloro and methoxy (B1213986) substituents on the indole ring has been noted as potentially beneficial for antimicrobial activity. nih.gov
Indole derivatives have been evaluated against a range of Gram-positive and Gram-negative bacteria. Studies on related structures, such as indole-linked 1,2,4-triazoles and 1,3,4-thiadiazoles, have shown significant activity. For instance, certain derivatives demonstrated excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with efficacy greater than the standard antibiotic ciprofloxacin. nih.gov The presence of a m-chlorophenyl group as a substituent was found to be important for this activity. nih.gov Other tested compounds were found to have activity levels comparable to or better than ampicillin. nih.gov Indoles are also recognized as a class of inhibitors for the NorA efflux pump, a key contributor to antibiotic resistance in Staphylococcus aureus. nih.gov
| Compound Type | Bacteria | MIC (µg/mL) | Reference |
| Indole-thiadiazole derivative (2c) | MRSA | < 0.09 | nih.gov |
| Indole-triazole derivative (3d) | MRSA | < 0.09 | nih.gov |
| Indole derivatives (1h, 2h, 3h) | E. coli | 6.25 | nih.gov |
| Ciprofloxacin (Standard) | MRSA | 0.09 | nih.gov |
| Ciprofloxacin (Standard) | E. coli | 0.09 | nih.gov |
The antifungal potential of indole derivatives has also been a subject of investigation. Research has shown that various indole derivatives exhibit excellent antifungal activities against pathogenic fungi like Candida albicans and Candida krusei, often displaying low minimum inhibitory concentration (MIC) values. nih.gov Specifically, 5-methoxy-1H-indole has been shown to inhibit the growth of Fusarium graminearum at concentrations of 2 mM or higher. mdpi.com Its mechanism of action involves disrupting the normal morphology of the fungus, leading to structural abnormalities in the hyphae and spores, ultimately causing cell death. mdpi.com In studies involving 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles, derivatives showed significant activity against C. albicans, with some compounds demonstrating MIC values as low as 3.9 µg/mL. nih.gov
| Compound Type | Fungi | MIC (µg/mL) | Reference |
| Indolylbenzo[d]imidazole (3aq) | C. albicans | 3.9 | nih.gov |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | C. albicans | 3.9 | nih.gov |
Anticancer and Cytotoxicity Studies
Derivatives containing the indole framework are well-represented among potent anticancer agents. nih.gov The chloro and methoxy substitutions are part of a broader chemical space being explored for enhanced cytotoxic activity against various cancer cell lines.
New series of indole-2-carboxamides and pyrido[3,4-b]indol-1-ones derived from a 5-chloro-indole scaffold have been developed and tested for their antiproliferative effects against a panel of human cancer cell lines. nih.gov Potent activity has been observed against epithelial cancer (A-549), breast cancer (MCF-7), pancreatic cancer (Panc-1), and colon cancer (HT-29) cell lines, with some derivatives showing GI₅₀ values ranging from 29 nM to 47 nM. nih.gov For instance, certain Schiff base derivatives of indole have shown promising anticancer activity against the AMJ13 breast cancer cell line, inhibiting 70% of cells at a concentration of 60µg/ml after 72 hours of exposure. orientjchem.org Platinum complexes incorporating chloro-substituted 7-azaindole-3-carbaldehyde ligands also demonstrated significantly enhanced antiproliferative activity compared to unsubstituted analogues, particularly against triple-negative breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. mdpi.com
| Compound Type | Cell Line | Potency (GI₅₀) | Reference |
| Indole-2-carboxamide derivative (5f) | Panel Average | 29 nM | nih.govresearchgate.net |
| Indole-2-carboxamide derivative (5g) | Panel Average | 32 nM | nih.govresearchgate.net |
| Indole-2-carboxamide derivative (5d) | Panel Average | 34 nM | nih.govresearchgate.net |
| Erlotinib (Standard) | Panel Average | 33 nM | nih.govresearchgate.net |
A primary mechanism by which indole-based anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. nih.gov Aberrations in apoptotic pathways are a major obstacle in cancer therapy, making compounds that can trigger this process highly valuable. nih.gov Studies on potent 5-chloro-indole derivatives revealed their ability to act as significant activators of caspases, which are critical executioners of apoptosis. nih.gov
Specifically, the most potent derivatives were found to increase the protein levels of caspase-3 in the Panc-1 human pancreatic cancer cell line by approximately eightfold compared to untreated cells. nih.gov These compounds also significantly raised the levels of the initiator caspase-8 and the pro-apoptotic protein Bax, while concurrently decreasing the levels of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net The balance between Bax and Bcl-2 is critical in controlling the cell's commitment to apoptosis, and shifting this ratio in favor of Bax is a key indicator of pro-apoptotic activity. nih.gov This modulation of key apoptotic regulatory proteins confirms that these indole derivatives can trigger cancer cell death by activating intrinsic and extrinsic apoptotic pathways. nih.govnih.gov
Tubulin Binding and Microtubule Dynamics
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for essential cellular processes such as mitosis, cell migration, and intracellular transport. researchgate.net Their dynamic nature, characterized by phases of growth and rapid shortening (a property known as dynamic instability), makes them a key target for anticancer agents. researchgate.net The disruption of microtubule dynamics can halt cell division and lead to apoptosis. nih.gov
The indole scaffold has been identified in compounds that target tubulin. Many of these agents function as microtubule-destabilizing agents by binding to tubulin subunits. researchgate.net A well-known binding location is the colchicine (B1669291) site on β-tubulin, which, when occupied, prevents the polymerization of tubulin into microtubules. nih.gov Certain indole derivatives have been specifically investigated as ligands for the colchicine-binding site, interfering with microtubule assembly and arresting cells in the G2/M phase of the cell cycle. nih.govmdpi.com While most known agents interact with β-tubulin, a smaller number of compounds have been found to bind to α-tubulin, also resulting in microtubule destabilization. researchgate.net The effectiveness of these compounds is often linked to their ability to reduce the rate of microtubule assembly by affecting the incorporation of tubulin dimers. nih.gov
Anti-inflammatory Properties
The indole nucleus is a foundational structure for many compounds exhibiting significant anti-inflammatory effects. cardiosomatics.ruresearchgate.net Research into hybrid molecules containing both indole and imidazole (B134444) nuclei has demonstrated promising anti-inflammatory and antinociceptive activities. nih.gov These activities are often achieved through the modulation of the immune system and the inhibition of key inflammatory mediators. nih.gov
A primary mechanism for the anti-inflammatory action of many indole derivatives is the inhibition of cyclooxygenase (COX) enzymes. researchgate.net The COX enzymes, particularly the inducible isoform COX-2, are critical in the synthesis of prostaglandins, which are key drivers of inflammation and pain. nih.govrsc.org Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key goal in developing safer anti-inflammatory drugs, as COX-1 has protective functions in the gastrointestinal tract. researchgate.netnih.gov
Numerous studies have identified indole-based compounds as potent and selective COX-2 inhibitors. rsc.org For instance, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for anti-inflammatory activity. nih.gov Among them, certain compounds demonstrated significant inhibition of paw edema in carrageenan-induced models. nih.gov Compound S3 , which features a 3-nitrophenyl substitution, was identified as a particularly potent and selective COX-2 inhibitor, providing gastric-sparing activity. nih.gov Docking studies revealed that this compound could bind effectively to the COX-2 active site, forming hydrogen bonds with key residues like Tyr 355 and Arg 120, similar to the binding pattern of the established NSAID, indomethacin. nih.gov
Table 1: Anti-inflammatory Activity of Indole Acetohydrazide Derivatives| Compound | Substitution | % Inhibition (2h) | % Inhibition (3h) |
|---|---|---|---|
| S3 | 3-nitrophenyl | 61.99% | 61.20% |
| S7 | 4-N,N-dimethylaminophenyl | 62.69% | 63.69% |
| S14 | 3-hydroxyphenyl | 59.88% | 60.89% |
| Indomethacin (Reference) | - | 77.23% | 76.89% |
Beyond COX inhibition, indole derivatives exert their anti-inflammatory effects by modulating a range of inflammatory mediators. Studies on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives showed that these compounds can effectively inhibit the production of pro-inflammatory cytokines, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated cells. nih.govrsc.org
One derivative, compound 13b , proved to be the most potent in a tested series, strongly inhibiting the release of NO and IL-6 while showing weaker inhibition of TNF-α. nih.gov This modulation of cytokine release points to a broad mechanism of action that can interrupt the inflammatory cascade at multiple points. nih.govnih.gov
Table 2: Inhibition of Inflammatory Mediators by Compound 13b| Mediator | IC₅₀ (μM) |
|---|---|
| NO | 10.992 |
| IL-6 | 2.294 |
| TNF-α | 12.901 |
Antiviral Activities (e.g., Anti-HIV)
The structural features of this compound, specifically the halogen and methoxy groups, are found in various compounds investigated for antiviral properties. Research into 5-halo-6-methoxy-5,6-dihydro-3'-fluoro-3'-deoxythymidine derivatives has shown their potential as anti-HIV-1 agents. nih.gov In these studies, the nature of the halogen at the C-5 position was a key determinant of anti-HIV-1 activity. nih.gov Specifically, 5-iodo and 5-bromo derivatives were generally more potent than the corresponding 5-chloro derivatives. nih.gov These findings suggest that the specific combination of substituents on a core scaffold is critical for optimizing antiviral efficacy. While many heterocyclic compounds have been screened for anti-HIV activity, the development of effective agents remains a priority due to issues of viral resistance and drug side effects. nih.govdocumentsdelivered.com
Neuroprotective Effects and Associated Mechanisms
Indole derivatives are a significant class of compounds being explored for their neuroprotective potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.comtaylorfrancis.com The mechanisms underlying these effects are often multifaceted, involving antioxidant properties, modulation of neuroinflammation, and inhibition of protein aggregation. nih.govmdpi.com
A derivative, 5-methoxyindole-2-carboxylic acid (MICA), has been shown to provide neuroprotection in models of ischemic stroke. nih.gov Studies have indicated that dietary supplementation with MICA improved stroke-related impairments in hippocampal long-term potentiation (LTP), a cellular mechanism underlying learning and memory. nih.gov Other indole-based compounds have demonstrated the ability to protect against oxidative stress in neuroblastoma cells, significantly reducing cell mortality induced by hydrogen peroxide. nih.gov Furthermore, indole derivatives can exert neuroprotective effects by modulating inflammatory pathways in microglia, the primary immune cells of the central nervous system. mdpi.com For example, the indole derivative NC009-1 was shown to alleviate the production of inflammatory mediators in microglia, highlighting its potential to counter neuroinflammation. mdpi.com
Enzyme Inhibition and Receptor Binding Studies (e.g., NTPase-II, TgCDPK1)
The search for novel therapeutic agents has led to the investigation of enzyme inhibitors targeting pathogenic organisms. Calcium-dependent protein kinase 1 (CDPK1) from parasites like Toxoplasma gondii (TgCDPK1) has emerged as a promising drug target because it is essential for the parasite's life cycle but is not present in humans. nih.gov The unique structure of the ATP-binding pocket in TgCDPK1, which contains a small glycine (B1666218) "gatekeeper" residue, allows for the design of highly selective inhibitors. nih.gov
While specific studies on this compound as an inhibitor for TgCDPK1 were not identified, research has focused on other chemical scaffolds. Potent inhibitors have been developed based on 5-aminopyrazole-4-carboxamide and pyrazolopyrimidine structures, which can effectively target the distinct hydrophobic pocket of the enzyme. nih.govnih.gov These inhibitors have demonstrated submicromolar potency against parasite proliferation with low toxicity to mammalian cells, making them strong candidates for further pharmacological development. nih.gov No specific research findings were available regarding the inhibition of NTPase-II by this compound or its direct derivatives in the reviewed literature.
Biosynthetic Pathway Elucidation in Biological Systems (e.g., Plants, Microorganisms)
The complete biosynthetic pathway of this compound has not been fully elucidated in any specific plant or microorganism to date. However, based on extensive research into the biosynthesis of related indole alkaloids, a scientifically plausible pathway can be proposed. This hypothetical pathway involves a series of enzymatic modifications to the core indole structure, likely originating from the amino acid tryptophan. The key transformations required are the formation of the indole-3-carbaldehyde moiety, chlorination at the C-2 position, and methoxylation at the C-5 position.
The biosynthesis of the indole-3-carbaldehyde scaffold is known to occur in plants such as Arabidopsis thaliana. nih.govresearchgate.netnih.gov This process begins with tryptophan and proceeds through intermediates like indole-3-acetaldoxime and indole-3-acetonitrile. nih.govresearchgate.netnih.gov While this establishes a precedent for the formation of the carbaldehyde group, the specific timing and order of the chlorination and methoxylation steps in the formation of this compound remain speculative.
Proposed Biosynthetic Steps:
Applications in Chemical Research and Development
Utilization as a Scaffold for Rational Drug Design
The indole (B1671886) ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and approved pharmaceuticals. mdpi.comnih.gov Consequently, 2-chloro-5-methoxy-1H-indole-3-carbaldehyde serves as a valuable starting point for rational drug design, where its distinct features can be exploited to develop new therapeutic agents. The aldehyde group at the C3 position is a key functional handle, allowing for a wide range of chemical transformations to build molecular complexity. researchgate.net
Research on analogous structures underscores the potential of this scaffold. For instance, a series of 5-chloro-indole derivatives have been synthesized and evaluated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Similarly, hybrids of indole-3-carbaldehyde and isatin (B1672199) have been rationally designed as effective xanthine (B1682287) oxidase inhibitors, with structure-activity relationship studies indicating that methoxy (B1213986) substitutions on the indole ring are well-tolerated and can contribute to potent biological activity. nih.gov
The 2-chloro and 5-methoxy substituents on the indole ring of the title compound are not merely passive decorations. They critically influence the molecule's steric and electronic properties, which in turn affect its binding affinity and selectivity for biological targets. The chloro group can engage in halogen bonding, a significant non-covalent interaction in drug-receptor binding, while the methoxy group can act as a hydrogen bond acceptor. These groups provide specific vectors for chemists to modify and optimize lead compounds, aiming to enhance potency and improve pharmacokinetic profiles.
Role as a Synthetic Intermediate for Agrochemicals
The development of new agrochemicals is crucial for crop protection and food security. Indole derivatives are known to possess a range of biological activities relevant to agriculture, including antifungal and antibacterial properties. The compound this compound functions as a key synthetic intermediate for creating novel agrochemical candidates.
The primary route for its use in this context is through the synthesis of Schiff bases. By reacting the aldehyde with various aryl amines, researchers can generate a library of imine-containing compounds. Studies on Schiff bases derived from the parent indole-3-carbaldehyde have demonstrated their potential as antimicrobial agents against agricultural pathogens, such as the fungus Fusarium oxysporum and the bacterium Dickeya species. researchgate.net This indicates that derivatives of this compound could be synthesized and screened for potent and selective activity against a wide range of plant diseases, potentially leading to the discovery of new fungicides or bactericides.
Development of Chemical Probes and Ligands (e.g., for Schiff base synthesis)
The aldehyde functionality of this compound makes it an excellent precursor for the synthesis of Schiff bases, also known as azomethines or imines. ijpbs.com This reaction involves the condensation of the aldehyde with a primary amine, resulting in the formation of a carbon-nitrogen double bond (-C=N-). researchgate.net This linkage is a cornerstone for constructing a vast array of chemical probes and ligands.
Schiff bases derived from indole-3-carbaldehydes are widely studied for their coordination chemistry and biological activities. They can act as ligands, binding to various metal ions to form stable complexes. ijpbs.com Furthermore, these derivatives have been investigated for a range of bio-applications, including antimicrobial and anticholinesterase activities. nih.govaku.edu.tr The synthesis of thiosemicarbazone derivatives, a specific class of Schiff bases, from indole-3-carbaldehyde has yielded compounds with significant antioxidant and enzyme inhibition properties. aku.edu.tr
The versatility of this compound allows for the creation of a diverse library of ligands by simply varying the primary amine used in the condensation reaction, as illustrated in the table below.
| Reactant Amine | Resulting Schiff Base Type | Potential Application | Reference |
|---|---|---|---|
| Aryl Amines | N-((indol-1H-3-yl)methylene)benzenamines | Antimicrobial Agents | researchgate.net |
| Amino Acids (e.g., Histidine) | Indole-Amino Acid Conjugates | Radiolabeled Imaging Agents | nih.gov |
| Thiosemicarbazides | Indole-3-carboxyaldehyde Thiosemicarbazones | Antioxidant, Anticholinesterase Agents | aku.edu.tr |
| 1,4-Diaminobutane | Bis-Schiff Base Ligand | Metal Complexation (Hg(II), Zr(IV)) | ijpbs.com |
Integration into Polymeric Materials
Indole and its derivatives can be used as monomers for the synthesis of electroactive polymers. Research has demonstrated that indole-3-carbaldehyde can undergo oxidative electrochemical polymerization to form a stable film on a glassy carbon electrode surface. researchgate.net This process involves the coupling of monomer units through positions on the indole ring, creating a conjugated polymer backbone.
For this compound, the potential for polymerization exists, but its substitution pattern would fundamentally alter the outcome. In the parent compound, polymerization often involves the C2 and C5 positions of the indole ring. researchgate.net However, in this derivative:
The 2-chloro substituent effectively blocks one of the most probable sites of polymerization, which would necessitate an alternative coupling mechanism and result in a polymer with a different structure and properties.
Therefore, this compound represents a monomer for creating novel functional polymers with tailored electronic and physical properties, potentially applicable in sensors, electrocatalysis, or as a modified electrode surface.
Applications as Chromophores and in Sensing Technologies
The indole nucleus is inherently chromophoric, absorbing ultraviolet light. Chemical reactions that extend the conjugated π-system of the indole ring can shift this absorption into the visible spectrum, creating colored compounds. The aldehyde group of this compound is central to this application, enabling reactions that produce chromophores for use in sensing and analytical assays.
A key application in sensing is the development of colorimetric assays. Research has shown that indole-3-carbaldehydes can be used to create a simple, low-cost optical sensing method. unifi.it One such method is based on the selective condensation reaction between the aldehyde group of the indole and the hydrazine (B178648) group of a derivatizing agent like carbidopa. This reaction forms a colored aldazine (B74668) product, which exhibits a distinct absorbance in the visible spectrum that can be measured with a spectrophotometer. unifi.it
The resulting product, an indole-3-carbaldehyde azine, is a chromophore whose color intensity is proportional to the concentration of the original aldehyde, forming the basis of a quantitative assay. The chloro and methoxy groups on this compound would act as auxochromes, influencing the final color and absorption wavelength of the resulting chromophoric product.
| Parameter | Description | Reference |
|---|---|---|
| Derivatizing Agent | Carbidopa (contains a hydrazine group) | unifi.it |
| Reaction Principle | Selective condensation between the aldehyde group (of the indole) and the hydrazine group (of carbidopa). | unifi.it |
| Colored Product | Indole-3-carbaldehyde Azine (an aldazine) | unifi.it |
| Analytical Wavelength (λmax) | ~415 nm (for the unsubstituted product) | unifi.it |
| Observation | Formation of a yellow color in acidic solution. | unifi.it |
Future Perspectives and Research Directions for 2 Chloro 5 Methoxy 1h Indole 3 Carbaldehyde
Development of Novel and Sustainable Synthetic Methodologies
While classical methods for indole (B1671886) synthesis are well-established, future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes. Conventional methods are often being replaced by greener approaches that utilize ionic liquids, water as a solvent, solid acid catalysts, or microwave irradiation. openmedicinalchemistryjournal.com
Key research directions include:
Catalytic Vilsmeier-Haack Reactions: Exploring catalytic versions of the Vilsmeier-Haack reaction could offer a milder and more efficient method for the formylation step in the synthesis of indole-3-carbaldehydes. orgsyn.org
Flow Chemistry: The application of continuous flow synthesis methodologies could enable better reaction control, improved safety, and easier scalability for the production of 2-chloro-5-methoxy-1H-indole-3-carbaldehyde and its derivatives.
Exploration of New Derivatization Strategies for Enhanced Bioactivity
The functional groups of this compound provide rich opportunities for derivatization to enhance its biological activity. The aldehyde group, in particular, is a versatile handle for creating a wide range of new compounds through reactions like condensation and Schiff base formation. aku.edu.trresearchgate.net
Future derivatization strategies could involve:
Modification of the Aldehyde Group: Condensation of the 3-carbaldehyde group with various amines, hydrazines, or active methylene (B1212753) compounds can yield Schiff bases, hydrazones (such as thiosemicarbazones), and chalcone-like structures. aku.edu.trresearchgate.netderpharmachemica.com These modifications have been shown to impart significant biological activities, including antimicrobial and anticancer properties. openmedicinalchemistryjournal.comresearchgate.net
Hybrid Molecule Synthesis: Creating hybrid molecules by linking the indole scaffold to other known bioactive pharmacophores (e.g., isatin (B1672199), triazoles, coumarins) is a rational design strategy. researchgate.netnih.gov This approach aims to combine the therapeutic advantages of both moieties into a single molecule with potentially synergistic or novel activities.
Substitution at the Indole Nitrogen: The N-H of the indole ring can be alkylated or acylated to introduce new functionalities that can modulate the molecule's physicochemical properties and biological target interactions. derpharmachemica.com
| Derivatization Site | Potential Reagents | Resulting Functional Group | Potential Biological Target/Activity |
| C3-Aldehyde | Aryl amines, Thiosemicarbazides | Schiff Bases, Thiosemicarbazones | Antimicrobial, Antitumor, Enzyme Inhibition |
| N1-Indole Nitrogen | Alkyl halides, Acyl chlorides | N-Alkyl/Acyl Indoles | Modulated Receptor Binding, Improved Pharmacokinetics |
| C5-Methoxy Group | Boron tribromide | Hydroxyl Group | Enhanced Hydrogen Bonding, Antioxidant Activity |
| C2-Chloro Group | Various nucleophiles (in specific reactions) | Diverse Substituents | Altered Electronic Properties and Target Specificity |
Advanced Mechanistic Studies of Biological Interactions
To effectively exploit this compound and its derivatives as therapeutic agents, a deep understanding of their mechanism of action at the molecular level is essential. Future research should focus on identifying their biological targets and elucidating the specific interactions that govern their activity.
Key areas for investigation include:
Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins, enzymes, or receptors that interact with these compounds. Indole derivatives are known to inhibit various enzymes and interact with multiple receptors. nih.govnih.gov
Enzyme Inhibition Studies: Investigating the potential of these molecules to act as inhibitors for enzymes implicated in disease, such as xanthine (B1682287) oxidase or protein kinases. nih.govnih.gov
Receptor Binding Assays: Evaluating the binding affinity of new derivatives for specific receptors, such as serotonin (B10506) receptors, where many indole-based compounds have shown activity. nih.gov
Biophysical Interaction Studies: Using techniques like X-ray crystallography to determine the three-dimensional structure of the compound bound to its biological target, providing insights into the key binding interactions. nih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Substituted Derivatives
Systematic SAR and SPR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic profile of lead compounds. By synthesizing and testing a series of structurally related analogs, researchers can determine how specific chemical features influence biological activity and properties like solubility and stability. nih.govacs.org
Future research should systematically explore:
Impact of Substituents on the Indole Ring: The positions on the indole ring are not equal in terms of their impact on biological activity; positions 1, 2, and 3 are often key reactive sites. nih.gov SAR studies will clarify the role of the chloro group at position 2 and the methoxy (B1213986) group at position 5. For example, in indole acetic acid derivatives, substitutions at the 5-position with groups like –OCH3 or -F were found to be more active than unsubstituted analogs. youtube.com
Influence of the C3-Side Chain: The nature of the group derived from the 3-carbaldehyde will be a primary focus. The length, flexibility, and electronic properties of this side chain will be systematically varied to establish a clear SAR.
Physicochemical Properties: SPR studies will correlate structural modifications with key drug-like properties, such as lipophilicity (logP), solubility, and metabolic stability, to guide the design of derivatives with improved developability. Surface Plasmon Resonance (SPR) can be a valuable tool for real-time monitoring of biomolecular interactions without labeling. springernature.com
| Structural Modification | SAR Focus | SPR Focus |
| Varying substituent at C5 (e.g., -OH, -F, -CH3) | Effect on target binding affinity and selectivity. | Impact on solubility, lipophilicity, and metabolic stability. |
| Modifying the C3-side chain (e.g., imine, oxime, hydrazone) | Influence on potency and mechanism of action. | Changes in cell permeability and plasma protein binding. |
| Substitution at the indole N1 position | Role in receptor interaction and steric tolerance. | Effect on pKa and oral bioavailability. |
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental work is a powerful strategy for accelerating the drug discovery process. In silico methods can prioritize which derivatives to synthesize, saving time and resources. nih.gov
Future integrated approaches will involve:
Molecular Docking: Simulating the binding of designed derivatives into the active site of known biological targets to predict binding affinity and orientation. nih.gov This can help rationalize observed SAR and guide the design of more potent compounds.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-receptor complex over time to assess the stability of the binding interactions. nih.govnih.gov
Pharmacophore Modeling: Identifying the key chemical features responsible for biological activity and using this model to screen virtual libraries for new potential hits.
ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds before their synthesis.
Potential for New Material Science Applications
The unique electronic and structural properties of the indole scaffold suggest that derivatives of this compound could have applications beyond medicine, particularly in the field of material science. mdpi.com
Potential research directions include:
Organic Electronics: Indole-containing molecules have been investigated for use in organic solar cells and other electronic devices. openmedicinalchemistryjournal.com The specific electronic properties conferred by the chloro and methoxy substituents could be exploited in the design of novel organic semiconductors.
Chiral Ligands: The indole framework can be used to develop chiral ligands for asymmetric catalysis, a critical technology in the synthesis of pharmaceuticals and fine chemicals. preprints.org
Functional Dyes and Sensors: The chromophoric indole system could be functionalized to create novel dyes or chemical sensors capable of detecting specific analytes through changes in their optical properties.
Biosynthetic Engineering and Biotransformation Pathways
Harnessing biological systems for the synthesis of complex molecules offers a sustainable and highly selective alternative to traditional chemical synthesis. tandfonline.com The fields of biosynthetic engineering and biotransformation hold significant promise for producing halogenated and functionalized indoles.
Future research avenues include:
Enzymatic Halogenation: Exploring the use of halogenase enzymes to regioselectively install chlorine atoms onto indole precursors. tandfonline.com This enzymatic approach can overcome the challenges associated with chemical halogenation methods.
Metabolic Engineering: Engineering microorganisms like E. coli or yeast to produce substituted tryptophan analogs that can then be converted into the desired indole-3-carbaldehyde derivatives. rsc.orgnih.gov This could involve introducing genes from plant or bacterial biosynthetic pathways. For instance, studies in Arabidopsis thaliana have identified enzymes involved in the biosynthesis of indole-3-carbaldehyde (ICHO) and its derivatives from tryptophan. nih.govresearchgate.net
Biotransformation: Using whole cells or isolated enzymes to perform specific chemical transformations on the this compound scaffold, such as stereoselective reductions of the aldehyde or hydroxylations of the indole ring.
Q & A
Basic Research Questions
What are the recommended synthetic routes for 2-chloro-5-methoxy-1H-indole-3-carbaldehyde in academic research?
Methodological Answer:
The synthesis typically involves formylation and functionalization of indole precursors. A common approach is the condensation of 5-methoxyindole derivatives with chloroacetylating agents under controlled conditions. For example:
- Step 1: Start with 5-methoxy-1H-indole and introduce the aldehyde group at the 3-position via Vilsmeier-Haack formylation (using POCl₃/DMF) .
- Step 2: Chlorination at the 2-position using N-chlorosuccinimide (NCS) in dichloromethane under inert atmosphere.
- Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient).
Key Considerations:
- Monitor reaction progress via TLC or HPLC.
- Optimize stoichiometry to avoid over-chlorination.
How can researchers characterize the molecular structure of this compound?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- Spectroscopy:
- ¹H/¹³C NMR: Assign peaks using deuterated DMSO or CDCl₃. The aldehyde proton typically appears at δ 9.8–10.2 ppm, while methoxy protons resonate at δ 3.8–4.0 ppm .
- IR: Confirm aldehyde (C=O stretch ~1680–1720 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹).
- Crystallography:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
